molecular formula C17H6F28O3 B15092358 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B15092358
M. Wt: 790.18 g/mol
InChI Key: WQIJTIOMGSRPRP-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy to the molecule. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluoroheptyl alcohol with perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The fluorinated segments of the molecule interact with hydrophobic regions of target molecules, enhancing their stability and resistance to degradation. The carbonate group can undergo hydrolysis, releasing perfluoroheptyl alcohol and perfluorononyl alcohol, which can further interact with biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,1H,7H-Perfluoroheptyl 1H,1H,9H-perfluorononyl carbonate is unique due to its carbonate group, which imparts different reactivity and stability compared to methacrylate and acrylate analogs. This makes it particularly useful in applications requiring high thermal stability and chemical resistance .

Properties

Molecular Formula

C17H6F28O3

Molecular Weight

790.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C17H6F28O3/c18-3(19)8(26,27)12(34,35)14(38,39)10(30,31)6(22,23)1-47-5(46)48-2-7(24,25)11(32,33)15(40,41)17(44,45)16(42,43)13(36,37)9(28,29)4(20)21/h3-4H,1-2H2

InChI Key

WQIJTIOMGSRPRP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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